![molecular formula C17H18N6O2 B2860131 furan-2-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1170823-18-3](/img/structure/B2860131.png)
furan-2-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, related compounds have been synthesized through various methods. For instance, Biginelli-type pyrimidines, which contain a similar pyrimidine ring structure, have been synthesized using a variety of reagents . Additionally, compounds with a pyrimidine-fused heterocycle at position 4 of the pyrazole have been synthesized and shown to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Abdelhamid et al. (2012) explored the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety. These compounds were synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, demonstrating the utility of furan derivatives in creating complex heterocyclic structures (Abdelhamid, Shokry, & Tawfiek, 2012).
Pharmacological Evaluation
- Research by Ravula et al. (2016) focused on the microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives as potent anti-inflammatory and antibacterial agents. This study underscores the significance of furan derivatives in the development of new therapeutic agents with promising biological activities (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Anticancer Activity
- Kamal et al. (2012) designed, synthesized, and evaluated a library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates for their anticancer activity in cervical cancer cells. These conjugates showed significant cytotoxicity and induced cell-cycle arrest, highlighting the potential of furan derivatives in cancer therapy (Kamal, Tamboli, Ramaiah, Adil, Koteswara Rao, Viswanath, Mallareddy, Pushpavalli, & Pal‐Bhadra, 2012).
Corrosion Inhibition
- Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors, including a derivative similar to the queried compound. This study provided insights into the application of furan derivatives in protecting metals from corrosion, thus extending their utility beyond pharmacological applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Future Directions
properties
IUPAC Name |
furan-2-yl-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-13-19-15(12-16(20-13)23-6-3-5-18-23)21-7-9-22(10-8-21)17(24)14-4-2-11-25-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHJSKXVSHLFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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